4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
Table 2: Predicted spectroscopic features
| Technique | Key Signals |
|---|---|
| ¹H NMR | 6.5–7.2 ppm (aromatic), 2.2–2.4 ppm (CH₃) |
| IR | 2500–3000 cm⁻¹ (N-H), 2850–3000 cm⁻¹ (C-H) |
| MS | m/z 239 (M⁺), 204 (M⁺-HCl) |
Computational Chemistry: DFT Calculations of Electronic Structure
Density Functional Theory (DFT) studies provide insights into the electronic properties of 4-(3,4-dimethylbenzyl)-piperidine hydrochloride:
- Geometry Optimization : The lowest-energy conformation features a chair-shaped piperidine ring with the benzyl group equatorial to minimize steric clashes.
- Electrostatic Potential Maps : The protonated nitrogen (NH⁺) exhibits a partial positive charge, while the chloride ion balances the charge distribution.
- HOMO-LUMO Analysis :
- Bond Lengths :
Figure 1 : DFT-optimized structure (not shown) would highlight the planar 3,4-dimethylphenyl group and chair conformation of the piperidine ring.
Properties
IUPAC Name |
4-[(3,4-dimethylphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11-3-4-14(9-12(11)2)10-13-5-7-15-8-6-13;/h3-4,9,13,15H,5-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNDSQONWLEINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656571 | |
| Record name | 4-[(3,4-Dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945374-66-3 | |
| Record name | 4-[(3,4-Dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride (CAS No. 945374-66-3) is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3,4-dimethylbenzyl group. Its molecular formula contributes to its lipophilicity, which is crucial for biological activity. The structure can be represented as follows:
This configuration enhances its ability to interact with various biological targets.
The biological activity of this compound primarily involves its role as a ligand for neurotransmitter receptors and enzymes. It has been shown to modulate several pathways:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's .
- Kinase Inhibition : Preliminary studies suggest that it may inhibit tyrosine kinases, which are pivotal in cancer signaling pathways .
Anticancer Activity
Several studies have investigated the anticancer properties of piperidine derivatives. While specific data on this compound is limited, related compounds show promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.28 | EGFR Inhibition |
| MCF-7 (Breast) | 0.59 | EGFR Inhibition |
| HepG2 (Liver) | 0.62 | Multi-Kinase Inhibition |
| DU145 (Prostate) | 0.45 | Multi-Kinase Inhibition |
These findings indicate that compounds in this class can exert significant cytotoxic effects across various cancer cell lines, highlighting their potential as anticancer agents .
Neuroprotective Effects
Research into related piperidine compounds suggests neuroprotective effects through AChE inhibition, which may improve cognitive function in models of Alzheimer's disease. The mechanism involves increasing acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxic effects of various piperidine derivatives found that compounds structurally similar to this compound exhibited selective toxicity towards T-lymphoblastic cell lines with low CC50 values .
- Structure-Activity Relationship (SAR) : Research highlights that modifications on the piperidine ring significantly influence biological activity. Electron-withdrawing groups enhance potency by improving binding interactions with target proteins .
- Crystallographic Studies : Crystallographic analyses have provided insights into the binding modes of piperidine derivatives with their targets, further elucidating their mechanisms of action and aiding in the design of more potent analogs .
Scientific Research Applications
Pharmacological Properties
4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride functions primarily as a monoamine releasing agent. Its selectivity for neurotransmitter release is noteworthy, with a significant preference for norepinephrine over serotonin and dopamine. The pharmacological profile indicates an effective release mechanism:
- Dopamine (DA) : EC₅₀ = 109 nM
- Norepinephrine (NE) : EC₅₀ = 41.4 nM
- Serotonin (5-HT) : EC₅₀ = 5,246 nM
Additionally, it exhibits weak monoamine oxidase inhibition, which may contribute to its overall effects in neuropharmacology .
Neuropharmacology
The compound's ability to modulate neurotransmitter levels positions it as a candidate for studying various neuropsychiatric disorders. Its efficacy in releasing norepinephrine suggests potential applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Cancer Research
Recent studies have indicated that derivatives of piperidine compounds can serve as inhibitors for specific cancer-related proteins. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on bromodomain-containing protein 4 (BRD4), a target implicated in the progression of breast cancer. The findings suggest that these compounds can modulate gene expression and influence cell cycle regulation in cancer cells .
Drug Development
The synthesis of piperidine derivatives has been pivotal in drug discovery processes. The structural versatility of piperidines allows for the development of novel therapeutic agents targeting various biological pathways. For example, compounds derived from piperidine have shown promise in treating metabolic diseases, including diabetes and cardiovascular conditions, by inhibiting specific enzymes like cathepsin S .
Table 1: Pharmacological Profile of this compound
| Neurotransmitter | EC₅₀ (nM) | Action Type |
|---|---|---|
| Dopamine | 109 | Releasing Agent |
| Norepinephrine | 41.4 | Releasing Agent |
| Serotonin | 5,246 | Releasing Agent |
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Neuropharmacology | Treatment for depression and ADHD |
| Cancer Research | Inhibition of BRD4 in breast cancer cells |
| Drug Development | Development of agents for diabetes and cardiovascular diseases |
Case Study 1: Neuropharmacological Effects
A study conducted on the effects of piperidine derivatives demonstrated their potential in enhancing norepinephrine release in animal models, suggesting a therapeutic avenue for treating mood disorders. The results indicated significant behavioral improvements correlating with increased norepinephrine levels.
Case Study 2: Cancer Therapeutics
In vitro experiments involving BRD4 inhibition revealed that piperidine derivatives could significantly reduce cell proliferation in triple-negative breast cancer cell lines. The study highlighted the importance of structural modifications on the piperidine ring to enhance inhibitory potency against BRD4.
Comparison with Similar Compounds
Inferred Molecular Properties :
- Molecular Formula : Likely $ \text{C}{14}\text{H}{21}\text{N}.\text{HCl} $ (derived from substitution pattern and comparison with analogs).
- Molecular Weight : ~271–275 g/mol (estimated based on similar compounds in ).
Comparison with Structurally Similar Compounds
Substituted Benzyl-Piperidine Derivatives
The following table compares key structural and molecular features of 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride with related compounds:
Structural and Functional Differences
- Substituent Effects: Dimethyl vs. Phenoxy vs. Benzyl: Phenoxy-substituted derivatives (e.g., 4-(2,3-dimethylphenoxy)piperidine) exhibit distinct electronic profiles, influencing receptor interactions or degradation pathways .
Pharmacological and Toxicological Insights
- Itopride Hydrochloride : A clinically validated drug with prokinetic activity via dopamine D2 receptor antagonism and acetylcholinesterase inhibition. Its larger molecular weight and polar substituents (methoxy, ethoxy) highlight the balance between solubility and bioavailability in drug design .
Regulatory and Environmental Considerations
- Regulatory Status : Compounds like 4-(Diphenylmethoxy)piperidine hydrochloride are subject to China’s New Chemical Substance Environmental Management regulations, emphasizing the need for compliance in industrial applications .
- Environmental Impact: Piperidine derivatives often lack comprehensive ecological data.
Preparation Methods
Stepwise Synthesis of N-Benzyl-4-piperidone Intermediate
A key intermediate in the synthesis is N-benzyl-4-piperidone , which can be prepared by a one-pot method involving:
| Step | Procedure Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of benzylamine with acrylic ester in alcohol solvent | Molar ratio acrylic ester to benzylamine: 2.6–5; Stir 1 h; Heat 50–60°C for 9–24 h | Excess acrylic ester reduces byproducts and improves purity |
| 2 | Condensation reaction with organic alkali (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide) | Heat 50–85°C for 9–16 h (preferably 12 h at 80°C) | Low-boiling substances distilled out during reaction |
| 3 | Neutralization with dilute hydrochloric acid (5–10% mass fraction) and catalyst addition (lithium chloride or calcium chloride) | Heat 60–85°C for 1–5 h; Catalyst to benzylamine molar ratio 0.05–0.5 | Catalyst improves hydrolysis and decarboxylation efficiency |
| 4 | pH adjustment to 8–9 with inorganic base (50% sodium hydroxide solution); separation and distillation | Distill organic layer under normal and reduced pressure (1 mmHg) | Collect fraction at ~95°C; recover solvents |
This method yields colorless, transparent N-benzyl-4-piperidone with purity above 99.5% and high yield, suitable for industrial production.
Formation of 4-(3,4-Dimethyl-benzyl)-piperidine
The reduction of the piperidone intermediate to the corresponding piperidine is generally performed by catalytic hydrogenation:
| Catalyst | Solvent | Pressure | Temperature | Notes |
|---|---|---|---|---|
| Rhodium on carbon (Rh/C) | Acetic acid or mixed ether/ethanol | 0.5–2.0 MPa | 25–40°C | Efficient hydrogenation without over-reduction |
This step converts the ketone group to the piperidine ring, preserving stereochemistry if chiral centers are present.
Conversion to Hydrochloride Salt
The free base 4-(3,4-Dimethyl-benzyl)-piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate or acetone. This step improves compound stability, crystallinity, and handling properties.
Summary Table of Preparation Process
| Stage | Reaction Type | Reagents/Conditions | Outcome | Key Parameters |
|---|---|---|---|---|
| 1 | Condensation | Benzylamine + acrylic ester; alcohol solvent; heat 50–60°C; 9–24 h | N-benzyl-4-piperidone intermediate | Molar ratio acrylic ester:benzylamine = 2.6–5 |
| 2 | Base-catalyzed condensation | Organic alkali (NaOMe, NaOEt, KOtBu); 50–85°C; 9–16 h | Cyclization and condensation | Distillation of low-boiling substances |
| 3 | Acid neutralization + catalyst | Dilute HCl (5–10%), LiCl or CaCl2 catalyst; 60–85°C; 1–5 h | Hydrolysis and decarboxylation | Catalyst molar ratio 0.05–0.5 |
| 4 | pH adjustment and separation | NaOH (50% aqueous); separation; distillation under reduced pressure | Purified N-benzyl-4-piperidone | Distillation at 1 mmHg, collect fraction ~95°C |
| 5 | Hydrogenation | Rh/C catalyst; acetic acid or ether/ethanol; 0.5–2.0 MPa; 25–40°C | 4-(3,4-Dimethyl-benzyl)-piperidine | Avoids over-reduction, preserves stereochemistry |
| 6 | Salt formation | HCl in ethyl acetate or acetone | 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride | Improves stability and crystallinity |
Research Findings and Industrial Considerations
- The one-pot synthesis of N-benzyl-4-piperidone significantly reduces production complexity and cost while achieving high purity (>99.5%) and yield, meeting pharmaceutical standards.
- Use of lithium chloride or calcium chloride as catalysts in hydrolysis and decarboxylation steps enhances reaction selectivity and efficiency, improving product quality.
- Hydrogenation under mild conditions with Rh/C catalyst avoids hazardous reagents such as lithium aluminum hydride, improving safety and scalability.
- The process avoids malodorous and expensive raw materials, favoring environmentally friendly and cost-effective production.
- The final hydrochloride salt exhibits improved handling and stability, key for pharmaceutical formulation.
Q & A
Q. What are the recommended synthetic routes for 4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 3,4-dimethylbenzyl chloride with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes:
- Catalyst Selection : Use phase-transfer catalysts to enhance reaction rates .
- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side products .
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) improves purity .
Yields >80% are achievable with stoichiometric precision and inert atmospheres (argon/nitrogen) .
Q. What analytical techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl group integration at δ 2.2–2.8 ppm for dimethyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z ~264) .
- Melting Point Analysis : Compare observed values (e.g., 190–195°C) to literature to confirm crystallinity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers for incineration .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the piperidine nitrogen’s lone pair availability can be mapped for reactivity in alkylation reactions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
- Machine Learning : Train models on PubChem data to predict regioselectivity in cross-coupling reactions .
Q. What strategies are effective in resolving contradictory data regarding this compound's biological activity across different assays?
- Methodological Answer :
- Assay Standardization : Normalize cell viability protocols (e.g., MTT vs. ATP luminescence) to reduce variability .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis in PBS buffer) that may interfere with bioactivity .
- Dose-Response Analysis : Apply Hill equation models to distinguish true efficacy (EC50) from assay artifacts .
- Orthogonal Assays : Validate receptor binding (SPR) with functional assays (cAMP modulation) to confirm mechanism .
Q. What are the challenges in scaling up the synthesis from milligram to gram scale while maintaining enantiomeric purity?
- Methodological Answer :
- Reactor Design : Transition from batch to flow chemistry to control exotherms and improve mixing .
- Chiral Resolution : Use preparative chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) to isolate enantiomers .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and impurity formation .
- Crystallization Optimization : Seed crystals of the desired enantiomer in ethanol/water mixtures to suppress racemization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
